molecular formula C15H11NO2 B585083 [(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone CAS No. 1346603-35-7

[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone

Cat. No.: B585083
CAS No.: 1346603-35-7
M. Wt: 237.258
InChI Key: HDZCEZABFXPUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for [(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone are not widely documented in publicly available sources. it is typically prepared through organic synthesis methods involving the reaction of appropriate precursors under controlled conditions. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone has several scientific research applications, including:

    Chemistry: Used as a reference standard and in the synthesis of other compounds.

    Biology: Employed in biochemical assays and studies related to proteomics.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the context of its use.

Comparison with Similar Compounds

[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone can be compared with other similar compounds, such as:

    [(2-Hydroxymethyl-4-nitro)phenyl]phenylmethanone: Similar structure but with a nitro group instead of a cyano group.

    [(2-Hydroxymethyl-4-amino)phenyl]phenylmethanone: Similar structure but with an amino group instead of a cyano group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Biological Activity

[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C15H13N1O2\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{O}_{2}

This structure includes a hydroxymethyl group and a cyano group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydroxymethyl and cyano groups may facilitate binding to specific receptors or enzymes, influencing biochemical pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could interact with receptors related to neurotransmission or hormonal regulation.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Cytotoxicity

Initial studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. This cytotoxicity can be attributed to its ability to induce apoptosis or inhibit cell proliferation.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity. The compound was found to reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

This data indicates that higher concentrations lead to more significant reductions in cell viability.

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that this compound exhibited a notable ability to scavenge free radicals, comparable to standard antioxidants.

Sample Concentration (µg/mL)DPPH Scavenging Activity (%)
00
1025
5055
10080

Properties

IUPAC Name

4-benzoyl-3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-11-6-7-14(13(8-11)10-17)15(18)12-4-2-1-3-5-12/h1-8,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZCEZABFXPUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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